Mesudipine
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Overview
Description
Mesudipine is a chemical compound with the molecular formula C19H24N2O4S . It belongs to the class of dihydropyridine calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. This compound is known for its ability to inhibit the slow inward current of calcium ions in myocardial cells and vascular smooth muscle, making it an effective agent in managing conditions such as hypertension and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mesudipine involves the reaction of 3,4’-bipyridine-3’,5’-dicarboxylic acid with diethylamine and methylthioacetaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the diethyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Mesudipine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mesudipine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of calcium channel blockers and their interactions with calcium ions.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential role in modulating cellular functions.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly hypertension and angina.
Mechanism of Action
Mesudipine exerts its effects by blocking the voltage-dependent calcium channels in myocardial cells and vascular smooth muscle. This inhibition reduces the influx of calcium ions, leading to a decrease in intracellular calcium levels. As a result, this compound causes relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The molecular targets of this compound include the L-type calcium channels, which are critical for calcium ion entry into cells .
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Verapamil
- Diltiazem
- Bepridil
Comparison: Mesudipine shares similarities with other dihydropyridine calcium channel blockers such as nifedipine and amlodipine in terms of its mechanism of action and therapeutic applications. this compound is unique in its frequency-dependent blocking effect, which is not as pronounced in nifedipine and diltiazem. Additionally, this compound has been reported to have a substantial frequency-dependent component, making it more effective in certain clinical scenarios .
Properties
CAS No. |
62658-88-2 |
---|---|
Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-(2-methylsulfanylpyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H24N2O4S/c1-6-24-18(22)14-11(3)21-12(4)15(19(23)25-7-2)16(14)13-9-8-10-20-17(13)26-5/h8-10,16,21H,6-7H2,1-5H3 |
InChI Key |
DYGIPCPWPHKLMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(N=CC=C2)SC)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(N=CC=C2)SC)C(=O)OCC)C)C |
62658-88-2 | |
Synonyms |
mesudipine |
Origin of Product |
United States |
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